![molecular formula C10H20N2 B3086357 1-Methyl-1,9-diazaspiro[5.5]undecane CAS No. 1158750-04-9](/img/structure/B3086357.png)
1-Methyl-1,9-diazaspiro[5.5]undecane
Overview
Description
1-Methyl-1,9-diazaspiro[5.5]undecane is a heterocyclic compound featuring a spiro-fused ring system. This compound is part of the diazaspiro family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 1-Methyl-1,9-diazaspiro[5.5]undecane typically involves the spiro-fusion of two piperidine rings. One common synthetic route includes the use of a Prins cyclization reaction, which allows for the construction of the spiro scaffold in a single step .
Industrial production methods for this compound are not extensively documented, but laboratory-scale synthesis often involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s formation.
Chemical Reactions Analysis
1-Methyl-1,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while substitution could introduce alkyl or aryl groups.
Scientific Research Applications
1-Methyl-1,9-diazaspiro[5.5]undecane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Industry: The compound’s unique structure makes it valuable for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-1,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit NS5-methyltransferase, an enzyme crucial for the replication of dengue virus . Molecular dynamics simulations have confirmed the binding affinity of these compounds to the enzyme, highlighting their potential as antiviral agents .
Comparison with Similar Compounds
1-Methyl-1,9-diazaspiro[5.5]undecane can be compared to other spirocyclic compounds, such as:
1-Oxa-9-azaspiro[5.5]undecane: This compound features an oxygen atom in the spiro ring, which can influence its chemical reactivity and biological activity.
1,3-Dioxane-1,3-dithiane spiranes:
The uniqueness of this compound lies in its diazaspiro core, which provides a versatile scaffold for developing new derivatives with diverse biological activities.
Properties
IUPAC Name |
1-methyl-1,9-diazaspiro[5.5]undecane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-12-9-3-2-4-10(12)5-7-11-8-6-10/h11H,2-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAGZESOMYSRME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC12CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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